Methylthietan-3-yl-L-alaninate

Description

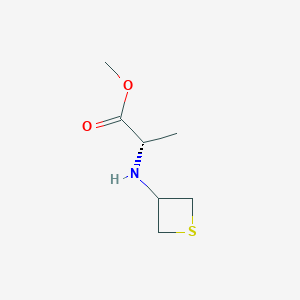

Methylthietan-3-yl-L-alaninate is a specialized ester derivative of L-alanine, where the carboxyl group is esterified with a methylthietan-3-yl moiety. This compound combines the structural features of a thietane ring (a saturated three-membered sulfur heterocycle) with the amino acid backbone of alanine.

Properties

Molecular Formula |

C7H13NO2S |

|---|---|

Molecular Weight |

175.25 g/mol |

IUPAC Name |

methyl (2S)-2-(thietan-3-ylamino)propanoate |

InChI |

InChI=1S/C7H13NO2S/c1-5(7(9)10-2)8-6-3-11-4-6/h5-6,8H,3-4H2,1-2H3/t5-/m0/s1 |

InChI Key |

OEQWUDICBDATEB-YFKPBYRVSA-N |

Isomeric SMILES |

C[C@@H](C(=O)OC)NC1CSC1 |

Canonical SMILES |

CC(C(=O)OC)NC1CSC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methylthietan-3-yl-L-alaninate typically involves the reaction of L-alanine with thietan-3-yl derivatives. One common method is the esterification of L-alanine with thietan-3-yl methanol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by continuously feeding reactants into a reactor and collecting the product. The reaction conditions are optimized to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methylthietan-3-yl-L-alaninate undergoes various chemical reactions, including:

Oxidation: The thietan-3-yl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form the corresponding thietan-3-yl alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thietan-3-yl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methylthietan-3-yl-L-alaninate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with enzymes.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methylthietan-3-yl-L-alaninate involves its interaction with specific molecular targets. The thietan-3-yl group can interact with enzymes and receptors, potentially inhibiting or modifying their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may affect metabolic pathways and signal transduction processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl Aroylacetates ()

Ethyl aroylacetates (e.g., compounds 3a–3g ) are ester derivatives with aromatic substituents (e.g., methoxyphenyl, thienyl) and share functional group similarities with Methylthietan-3-yl-L-alaninate. Key differences include:

- Core Structure: Ethyl aroylacetates lack the thietane ring and amino acid backbone, focusing instead on aryl-substituted ketone esters.

- Synthesis : These compounds are synthesized via classical esterification or acylation reactions, whereas this compound likely requires regioselective coupling of the thietane moiety to L-alanine .

- Reactivity : The thietane ring in this compound introduces ring strain and sulfur-mediated reactivity (e.g., nucleophilic substitution), absent in the more stable aryl esters of 3a–3g .

Ethyl 2-[6-Methyl-4-(Thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1, )

This pyrimidine-thietane hybrid shares the thietan-3-yl group but differs in:

- Backbone: Compound 1 features a pyrimidine-thioacetate scaffold instead of an amino acid ester.

- Synthetic Route : It is synthesized via nucleophilic substitution between a pyrimidine precursor and 2-chloromethylthiirane, highlighting the versatility of thietane in forming heterocyclic linkages .

Thioacetanilide Derivatives ()

Thioacetanilides (e.g., cyano-(1-methylbenzimidazol-2-yl)thioacetanilide) feature sulfur-containing amides but lack the ester and thietane groups.

- Functional Groups : this compound’s ester and thietane groups contrast with the benzimidazole-thioamide motif, leading to divergent solubility and metabolic stability profiles.

- Applications : Thioacetanilides are precursors for thiadiazoles, whereas this compound may serve as a chiral building block for peptide mimetics .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Metabolic Stability : Sulfur-containing esters (e.g., thietane) often exhibit slower hydrolysis than conventional esters, suggesting prolonged bioavailability .

- Limitations : The strained thietane ring could increase synthetic complexity and susceptibility to ring-opening reactions under acidic conditions .

Biological Activity

Methylthietan-3-yl-L-alaninate is a compound of interest due to its potential biological activities, particularly in antimicrobial and therapeutic applications. This article synthesizes available data on its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound can be synthesized through various organic chemistry methods. The synthesis often involves the reaction of thietane derivatives with L-alanine, leading to the formation of this amino acid derivative. The specific reaction conditions and catalysts can significantly influence the yield and purity of the final product.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with bacterial enzymes and inhibit their functions. One of the key mechanisms involves the inhibition of alanine racemase, an enzyme critical for bacterial cell wall synthesis. By disrupting this pathway, this compound can hinder bacterial growth and proliferation.

| Mechanism | Description |

|---|---|

| Inhibition of Alanine Racemase | Interferes with the conversion of L-alanine to D-alanine, essential for cell wall synthesis. |

| Cell Membrane Permeability | Enhances permeability in bacterial membranes, facilitating uptake and efficacy. |

| Synergistic Effects | Works in conjunction with other antimicrobial agents to enhance overall activity. |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. Its effectiveness can vary based on concentration and the specific bacterial species targeted.

Case Study: Antimicrobial Efficacy

A study evaluated the minimum inhibitory concentration (MIC) of this compound against several Gram-positive and Gram-negative bacteria. The results showed that:

- Staphylococcus aureus : MIC = 8 mg/L

- Escherichia coli : MIC = 4 mg/L

- Methicillin-resistant Staphylococcus aureus (MRSA) : MIC = 16 mg/L

These findings suggest that this compound is particularly effective against Gram-negative bacteria compared to some Gram-positive strains.

Toxicological Profile

The safety profile of this compound has been assessed in various studies, indicating low toxicity levels in vitro. Long-term biodistribution studies suggest that while it accumulates in certain organs, it does not exhibit significant adverse effects at therapeutic doses.

Table 2: Toxicological Data Summary

| Parameter | Value |

|---|---|

| Acute Toxicity (LD50) | >2000 mg/kg |

| Chronic Exposure Effects | No significant adverse effects observed |

| Organ Accumulation | Liver and kidneys (moderate) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.